molecular formula C25H31N5O3S B14972794 N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B14972794
M. Wt: 481.6 g/mol
InChI Key: FJXCKNMBMANPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a butoxybenzenesulfonyl group, and a piperazine ring attached to a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is unique due to its combination of functional groups, which impart specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-benzyl-6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C25H31N5O3S/c1-2-3-19-33-22-9-11-23(12-10-22)34(31,32)30-17-15-29(16-18-30)25-14-13-24(27-28-25)26-20-21-7-5-4-6-8-21/h4-14H,2-3,15-20H2,1H3,(H,26,27)

InChI Key

FJXCKNMBMANPPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.